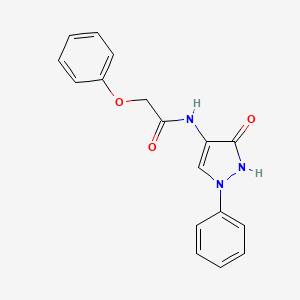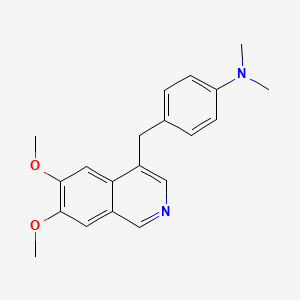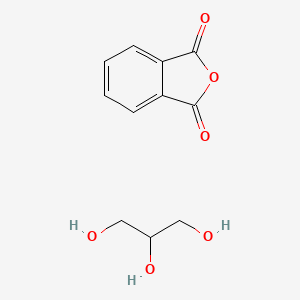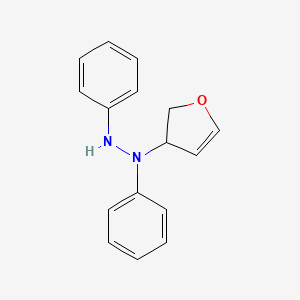
1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine is a chemical compound that combines the structural features of both hydrazine and dihydrofuran. Let’s break it down:
Hydrazine: A well-known compound with the formula N₂H₄, hydrazine contains two nitrogen atoms connected by a single bond. It’s used in various applications, including rocket propellants and pharmaceuticals.
Dihydrofuran: This cyclic ether has a five-membered ring containing four carbon atoms and one oxygen atom. It’s a versatile building block in organic synthesis.
Métodos De Preparación
Synthesis:: The synthetic route to prepare 1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine involves the Heck reaction of 2,5-dihydrofuran with various aryliodides. The reaction conditions typically use palladium catalysts and base. Depending on the substituents on the aryliodide, mono- or bifunctional monomers can be obtained.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, its synthesis can be adapted for larger quantities. Researchers have explored its use in UV-curable coatings due to its rapid polymerization behavior .
Análisis De Reacciones Químicas
1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine can undergo various reactions:
Oxidation: It can be oxidized to form hydrazones or other derivatives.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common reagents include palladium catalysts, bases, and photoacid generators for cationic polymerization.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for novel materials.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for its pharmacological properties.
Industry: UV-curable coatings and other polymer materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its reactivity and unique structure suggest potential interactions with biological targets or pathways.
Comparación Con Compuestos Similares
While 1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine is relatively rare, it stands out due to its hybrid nature. Similar compounds include hydrazines, dihydrofurans, and hydrazones.
Propiedades
Número CAS |
142040-04-8 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(2,3-dihydrofuran-3-yl)-1,2-diphenylhydrazine |
InChI |
InChI=1S/C16H16N2O/c1-3-7-14(8-4-1)17-18(16-11-12-19-13-16)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
Clave InChI |
ZMBMMOLFQYTDFX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=CO1)N(C2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


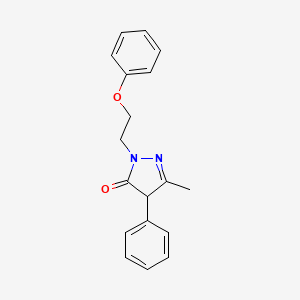
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)
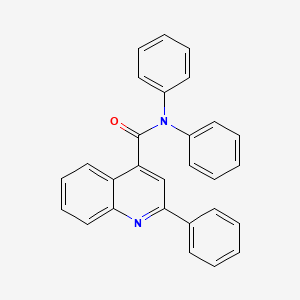
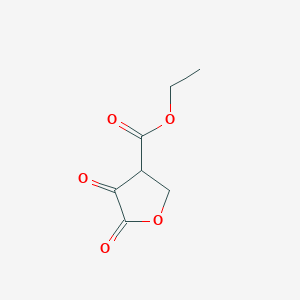
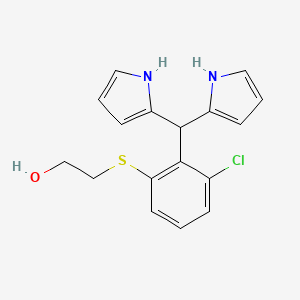

![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)

![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)
